2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide
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Overview
Description
2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyridine derivatives
Mechanism of Action
Target of Action
The primary target of 2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
The compound interacts with the COX enzyme, specifically COX-2 , inhibiting its activity . The docking studies demonstrated that the molecules were positioned as well as a crystallographic ligand in the COX-2 active site . The SO2Me pharmacophore was inserted into the secondary pocket of COX-2 and formed hydrogen bonds with the active site .
Biochemical Pathways
The inhibition of the COX enzyme affects the arachidonic acid cascade . This cascade is responsible for the production of prostanoids, which play a role in many inflammatory processes . By inhibiting COX, the compound reduces inflammation, pain, and fever caused by prostaglandins .
Pharmacokinetics
One of the derivatives, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 .
Result of Action
The result of the compound’s action is a significant reduction in inflammation, pain, and fever . In an antinociceptive activity assessment via the formalin test, nine derivatives possessed significant activity compared with the control group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide typically involves multistep organic reactions. One common method is the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum's acid. The reaction conditions often require the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid, to facilitate the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide has several scientific research applications:
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules.
Biology: : It has been studied for its potential antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: : The compound's unique properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide is unique due to its specific structural features and biological activities. Similar compounds include other imidazo[1,2-a]pyridine derivatives, which may have different substituents or functional groups. These compounds can exhibit varying degrees of biological activity and chemical reactivity.
Properties
IUPAC Name |
2-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-19(15-16-9-3-1-4-10-16)23-21-20(17-11-5-2-6-12-17)22-18-13-7-8-14-24(18)21/h1-14H,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDPPJZILRBIKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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